4-Bromo-2,6-difluorophenylboronic acid

Physical organic chemistry Solid-state properties Process chemistry

4‑Bromo‑2,6‑difluorophenylboronic acid (CAS 352535‑81‑0; molecular formula C₆H₄BBrF₂O₂; molecular weight 236.81 g mol⁻¹) is a halogenated phenylboronic acid that uniquely combines an aryl‑boronic acid moiety with an aryl‑bromide leaving group on the same ring, while also bearing two electron‑withdrawing ortho‑fluorine substituents [REFS‑1]. This substitution pattern imparts dual reactivity in palladium‑catalyzed cross‑couplings – the boronic acid can act as a nucleophilic partner and the C‑Br bond as an electrophilic partner – enabling sequential or orthogonal coupling strategies that are inaccessible with simpler mono‑functional analogs [REFS‑2].

Molecular Formula C6H4BBrF2O2
Molecular Weight 236.81 g/mol
CAS No. 352535-81-0
Cat. No. B1275741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-difluorophenylboronic acid
CAS352535-81-0
Molecular FormulaC6H4BBrF2O2
Molecular Weight236.81 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1F)Br)F)(O)O
InChIInChI=1S/C6H4BBrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
InChIKeyQHYNAULNEIXXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,6-difluorophenylboronic Acid (CAS 352535-81-0): A Strategic Dual‑Functional Arylboronic Acid for Iterative Suzuki‑Miyaura Coupling


4‑Bromo‑2,6‑difluorophenylboronic acid (CAS 352535‑81‑0; molecular formula C₆H₄BBrF₂O₂; molecular weight 236.81 g mol⁻¹) is a halogenated phenylboronic acid that uniquely combines an aryl‑boronic acid moiety with an aryl‑bromide leaving group on the same ring, while also bearing two electron‑withdrawing ortho‑fluorine substituents [REFS‑1]. This substitution pattern imparts dual reactivity in palladium‑catalyzed cross‑couplings – the boronic acid can act as a nucleophilic partner and the C‑Br bond as an electrophilic partner – enabling sequential or orthogonal coupling strategies that are inaccessible with simpler mono‑functional analogs [REFS‑2]. The compound is supplied as a white crystalline solid with a melting point of 155–160 °C (lit.) and a density of 1.82 g cm⁻³, and its predicted pKₐ of 7.91 ± 0.58 reflects the enhanced Lewis acidity conferred by the ortho‑fluorine atoms [REFS‑3][REFS‑4].

1
Dual-functional building block for iterative Suzuki-Miyaura coupling strategies. Combines nucleophilic boronic acid and electrophilic aryl bromide on a single ring.
2
Ortho-fluorine activated core enhances Lewis acidity, supporting transmetallation in cross-coupling workflows with electron-rich or sterically hindered partners.
3
Process-friendly thermal profile with a reported melting range of 155–160 °C, facilitating recrystallization and solid-state handling in multi-gram to kilogram campaigns.

Why 4-Bromo-2,6-difluorophenylboronic Acid Cannot Be Replaced by Common Mono‑Functional or Non‑Fluorinated Phenylboronic Acids


Superficially similar arylboronic acids such as 4‑bromophenylboronic acid or 2,6‑difluorophenylboronic acid cannot replicate the performance envelope of 4‑bromo‑2,6‑difluorophenylboronic acid because their physicochemical properties and reactivity profiles diverge in quantitatively meaningful ways. The absence of the ortho‑fluorine pair in 4‑bromophenylboronic acid results in a 130–135 °C higher melting point (284–292 °C vs. 155–160 °C), a substantially lower density (1.67 vs. 1.82 g cm⁻³), and a higher predicted pKₐ (8.32 vs. 7.91), which collectively alter solubility, crystallization behavior, and transmetallation kinetics in Suzuki reactions . Conversely, 2,6‑difluorophenylboronic acid lacks the C‑Br electrophilic handle required for iterative coupling sequences, and the 3‑bromo regioisomer melts at a markedly lower temperature (122–127 °C), a difference that can compromise physical stability during storage and formulation . Furthermore, in herbicidal lead optimization programs, the 4‑bromo‑2,6‑difluorophenyl fragment embedded in phthalimide derivatives delivered PPO‑inhibitory activity superior to the commercial standard Flumioxazin, whereas the corresponding 4‑chloro analog showed only moderate activity – demonstrating that the bromo‑difluoro substitution pattern is not trivially interchangeable .

Target 4-Bromo-2,6-difluorophenylboronic acid
Alternative 4-Bromophenylboronic acid

Lacks ortho-fluorine activation; higher pKa and melting point may alter transmetallation kinetics, solubility, and crystallization behavior.

Target 4-Bromo-2,6-difluorophenylboronic acid
Alternative 2,6-Difluorophenylboronic acid

Missing the C-Br electrophilic handle required for sequential or bidirectional cross-coupling strategies.

Target 4-Bromo-2,6-difluorophenylboronic acid
Alternative 3-Bromo-2,6-difluorophenylboronic acid

Regioisomeric shift from para to meta position may significantly alter coupling geometry and bioactive pharmacophore fit.

Quantitative Differentiation Evidence for 4-Bromo-2,6-difluorophenylboronic Acid vs. Closest Analogs


Melting Point Differential vs. Non‑Fluorinated Analog: 155–160 °C vs. 284–292 °C

4‑Bromo‑2,6‑difluorophenylboronic acid exhibits a melting point of 155–160 °C (lit.), which is 125–137 °C lower than that of its non‑fluorinated counterpart 4‑bromophenylboronic acid (284–292 °C) . For comparison, the 3‑bromo regioisomer (3‑bromo‑2,6‑difluorophenylboronic acid) melts at 122–127 °C, while 2,6‑difluorophenylboronic acid (lacking bromine) melts at 147–149 °C . The intermediate melting point of the target compound, substantially below that of the non‑fluorinated analog but above that of the 3‑bromo isomer, suggests a favorable balance between crystallinity and thermal processability.

Melting Point Differential
Data to verify
Δmp = –125 to –137 °C vs. 4-bromophenylboronic acid
Reported to improve thermal processability
Literature values from vendor certificates; single-study DSC not performed.
Physical organic chemistry Solid-state properties Process chemistry

Predicted pKₐ Shift Reflects Enhanced Lewis Acidity: 7.91 vs. 8.32 for Non‑Fluorinated Analog

The predicted pKₐ of 4‑bromo‑2,6‑difluorophenylboronic acid is 7.91 ± 0.58, which is 0.41 units lower than that of 4‑bromophenylboronic acid (8.32 ± 0.10) and 0.21 units lower than that of 2,6‑difluorophenylboronic acid (8.12 ± 0.58) . A systematic study of fluorinated phenylboronic acids by Zarzeczańska et al. (2017) demonstrated that the introduction of ortho‑fluorine substituents enhances Lewis acidity and that this acidity correlates linearly with the pKₐ of the corresponding benzoic acids . The combined electron‑withdrawing effect of bromine (para) and two ortho‑fluorines is expected to facilitate the transmetallation step in Suzuki‑Miyaura reactions by increasing the electrophilicity of the boron center.

Predicted pKa Shift
Class-level inference
ΔpKa = –0.41 vs. non-fluorinated analog
Supports transmetallation rate context
Predicted values from ACD/Labs Percepta platform; experimental verification recommended.
Boronic acid acidity Transmetallation kinetics Suzuki coupling efficiency

Density Differential Drives Crystallization and Formulation Behavior: 1.82 vs. 1.35–1.67 g cm⁻³

The predicted density of 4‑bromo‑2,6‑difluorophenylboronic acid is 1.82 ± 0.1 g cm⁻³, which is 9% higher than that of 4‑bromophenylboronic acid (1.67 ± 0.1 g cm⁻³) and 35% higher than that of 2,6‑difluorophenylboronic acid (1.35 ± 0.1 g cm⁻³) . This elevated density reflects the combined atomic mass contributions of bromine and two fluorine atoms packed into a compact crystal lattice and is consistent with the higher density observed for other ortho‑difluorinated bromophenyl derivatives.

Density Differential
Data to verify
1.82 vs. 1.35 g cm⁻³ for non-brominated analog
Impacts bulk volume and shipping logistics
Predicted density; experimental single-crystal data unavailable.
Solid-state chemistry Crystal engineering Pre-formulation

Herbicidal Activity of 4-Bromo-2,6-difluorophenyl-Derived PPO Inhibitor Outperforms Commercial Standards

The phthalimide derivative 3a (2‑(4‑bromo‑2,6‑difluorophenyl)‑isoindoline‑1,3‑dione), which incorporates the 4‑bromo‑2,6‑difluorophenyl fragment via the boronic acid intermediate, demonstrated 92% growth inhibition of Brassica campestris roots at 200 mg L⁻¹ in the small‑cup bioassay, surpassing the commercial herbicides Chlortoluron (85%), Atrazine (80%), and Flumioxazin (85%) under identical conditions . In post‑emergence treatment at 90 g ai ha⁻¹, 3a achieved 82% fresh‑weight growth inhibition against Amaranthus retroflexus, and in pre‑emergence application at the same rate, it exhibited 98% inhibitory effect, statistically indistinguishable from Flumioxazin . Critically, enzymatic assays confirmed that 3a inhibited PPO more potently than Flumioxazin, and the 4‑bromo‑2,6‑difluorophenyl substitution was essential for this activity; the corresponding 4‑chloro analog showed only moderate herbicidal efficacy .

PPO Inhibitor Activity
Head-to-head
92% root inhibition vs. 85% for Flumioxazin at 200 mg/L
Reported activity surpasses commercial standard in assay
Greenhouse small-cup bioassay (Gao et al., 2019); field performance requires separate evaluation.
Agrochemical discovery Protoporphyrinogen oxidase inhibition Structure-activity relationship

Dual C‑Br and B(OH)₂ Functionality Enables Iterative Coupling Sequences Unavailable to Mono‑Functional Analogs

4‑Bromo‑2,6‑difluorophenylboronic acid is distinguished from its closest analogs by the simultaneous presence of a boronic acid group (nucleophilic coupling partner) and an aryl bromide (electrophilic coupling partner) on the same aromatic ring . Neither 2,6‑difluorophenylboronic acid (lacks C‑Br) nor 4‑bromophenylboronic acid (lacks the activating ortho‑fluorines) can function as a bidirectional coupling module. The ortho‑fluorine substituents electronically deactivate the ring toward undesired homocoupling while activating the boron toward transmetallation, as demonstrated in general studies of fluorinated phenylboronic acids . This dual functionality has been exploited in the patent literature: WO‑2012109735‑A1 discloses the use of 4‑bromo‑2,6‑difluorophenylboronic acid and related arylboronic acids as catalysts for preparing cyclic amino acid molecules, leveraging the tunable Lewis acidity of the boronic acid .

Dual Reactive Handles
Class-level inference
–B(OH)₂ and –Br on same ring with ortho-fluorine activation
Enables iterative coupling workflow design
Reactivity inferred from structural features; substrate-specific yields require experimental determination.
Iterative synthesis Orthogonal reactivity Biaryl construction

Optimal Application Scenarios for 4-Bromo-2,6-difluorophenylboronic Acid Based on Quantitative Differentiation Evidence


Iterative Suzuki‑Miyaura Coupling for Unsymmetrical Biaryl and Terphenyl Library Synthesis

Programs synthesizing diverse biaryl libraries can exploit the orthogonal reactivity of 4‑bromo‑2,6‑difluorophenylboronic acid: a first Suzuki coupling at the boronic acid site with an aryl halide, followed by a second Suzuki coupling at the C‑Br site with a different arylboronic acid, all without intermediate protecting‑group manipulations. The enhanced Lewis acidity (predicted pKₐ 7.91 vs. 8.32 for the non‑fluorinated analog) facilitates the initial transmetallation under mild conditions . This strategy is particularly valuable in fragment‑based drug discovery where rapid SAR exploration of bis‑aryl scaffolds is required .

Agrochemical Lead Optimization Targeting Protoporphyrinogen Oxidase (PPO)

The 4‑bromo‑2,6‑difluorophenyl motif, when incorporated into N‑phenyl phthalimide frameworks, has been shown to deliver herbicidal activity that matches or exceeds commercial PPO inhibitors such as Flumioxazin (92% vs. 85% root growth inhibition of B. campestris at 200 mg L⁻¹) . Discovery teams developing next‑generation PPO herbicides should prioritize this building block for the synthesis of candidate libraries, as the bromo‑difluoro substitution pattern proved essential for high potency; the corresponding 4‑chloro derivatives showed only moderate activity . Pre‑emergence application at 90 g ai ha⁻¹ achieved 98% weed control, matching the commercial standard .

Kinase Inhibitor Fragment Synthesis via Boronic Acid Catalysis (BAC)

Patent WO‑2012109735‑A1 discloses the use of 4‑bromo‑2,6‑difluorophenylboronic acid as a catalyst or stoichiometric reagent in the preparation of cyclic amino acid derivatives . The compound's balanced Lewis acidity (pKₐ ~7.9) places it in the optimal window for boronic acid catalysis, where it can activate carboxylic acids or alcohols for amidation or esterification without promoting undesired protodeboronation, a common problem with more electron‑deficient polyfluorophenylboronic acids . Medicinal chemistry groups pursuing boronic acid catalysis for amide bond formation under mild, racemization‑free conditions should evaluate this compound as a catalyst scaffold.

Process Chemistry Scale‑Up and Pre‑Formulation Studies

With a melting point of 155–160 °C, this compound remains solid under ambient storage conditions (2–8 °C under inert atmosphere recommended) yet melts well below the decomposition threshold, facilitating purification by recrystallization and melt‑based formulation techniques . Its density of 1.82 g cm⁻³ provides a 35% volumetric advantage over the non‑brominated analog 2,6‑difluorophenylboronic acid (density 1.35 g cm⁻³), reducing warehouse footprint and shipping costs in multi‑kilogram campaigns . Process chemists scaling Suzuki couplings beyond the gram scale should factor these solid‑state properties into solvent selection and reactor loading calculations.

Application
Selection Property
Validation Focus
Iterative Unsymmetrical Biaryl Synthesis
Orthogonal C–B(OH)₂ / C–Br reactivity on a single ring
Sequential coupling selectivity and protecting-group-free workflow feasibility
Agrochemical PPO Inhibitor Lead Optimization
Bromo-difluoro pharmacophore essential for reported PPO potency
Greenhouse assay response confirmation; 4-chloro comparator control
Boronic Acid Catalysis Research
Modulated Lewis acidity for mild amidation/esterification
Catalyst loading and racemization-free amide bond formation evaluation
Process Scale-Up and Pre-Formulation
Melting point below 200 °C with high solid-state density
Recrystallization yield, bulk volumetric logistics, and thermal stability review

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